Coly-Mycin S

Übersicht

Beschreibung

Coly-Mycin S is a combination of colistin, neomycin, thonzonium, and hydrocortisone. It is used to treat infections of the ear canal and infections caused by surgery or behind the ear . It contains two antibiotics and a cortisone-like (steroid) medicine .

Synthesis Analysis

Colistin, one of the components of Coly-Mycin S, was nonribosomally synthesized by Bacillus polymyxa subspecies colistinus Koyama . Colistimethate, a derivative of colistin, is prepared from colistin by reaction of the free γ-amino groups of the five α,γ-diaminobutyric acid residues with formaldehyde followed by sodium bisulphite .Molecular Structure Analysis

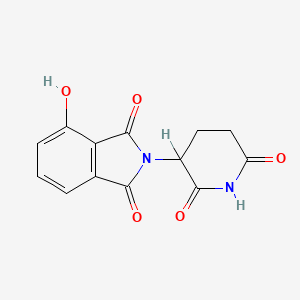

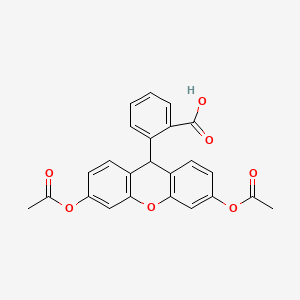

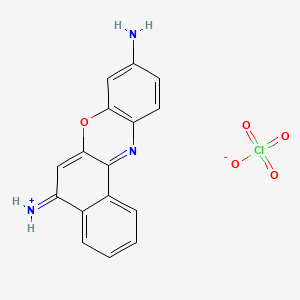

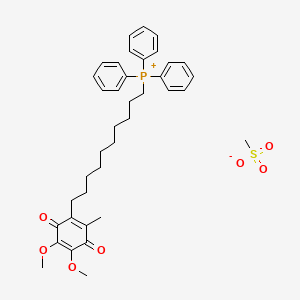

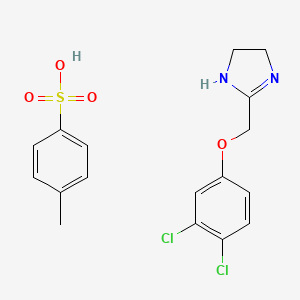

The molecular structure of Coly-Mycin S is complex due to the presence of multiple active ingredients. The structural formulas of colistin sulfate (mixture of Colistin A & B), neomycin sulfate (mixture of neomycin A, B & C), hydrocortisone acetate, and thonzonium bromide are represented in the product’s prescribing information .Chemical Reactions Analysis

Colistimethate, a derivative of colistin, is not stable in vitro or in vivo, and is hydrolyzed to a series of methanesulphonated derivatives plus colistin .Physical And Chemical Properties Analysis

Coly-Mycin S is a nonviscous liquid, buffered at pH 5, for instillation into the canal of the external ear or direct application to the affected aural skin .Wissenschaftliche Forschungsanwendungen

Application Summary

Coly-Mycin S, also known as Colistin Methanesulfonate (CMS), is used in pharmacokinetic studies to understand the behavior of the drug in the body. It’s administered as an inactive prodrug CMS .

Methods of Application

The CMS is synthesized from colistin, formaldehyde, and sodium bisulfite . Each colistin molecule contains 5 amino groups, and each amino group is modified with methanesulfonic acid to different degrees during synthesis .

Results or Outcomes

The study found that the complexity of the chemical structure of CMS results from the varying degree of modification of the amino groups during synthesis . The content of each component varies between batches .

Infectious Diseases

Application Summary

Coly-Mycin S is used in the treatment of multidrug-resistant Gram-negative bacterial infections . It’s particularly effective against Acinetobacter species, Pseudomonas aeruginosa, Klebsiella species, and Enterobacter species .

Methods of Application

Coly-Mycin S is administered intravenously for the treatment of serious infections caused by P. aeruginosa and Acinetobacter baumannii . It was mainly used for the treatment of lung infections due to multidrug-resistant bacteria in patients with cystic fibrosis .

Results or Outcomes

Recent studies have concluded that Coly-Mycin S has acceptable effectiveness and considerably less toxicity than was reported in old studies . It’s been found to be an important treatment option for severe infections .

Antibiotic Resistance

Application Summary

Coly-Mycin S is being used in studies to combat antibiotic resistance . With the rise of multidrug-resistant Gram-negative bacteria, Coly-Mycin S has become an important treatment option .

Methods of Application

Coly-Mycin S is administered intravenously to treat infections caused by multidrug-resistant bacteria . It’s particularly effective against carbapenem-resistant organisms, including Enterobacteriaceae and non-fermentative bacteria .

Results or Outcomes

Studies have shown that Coly-Mycin S has effective antibacterial activities on the carbapenem-resistant organism . It’s been found to be an important treatment option for severe infections .

Pharmacokinetic Studies

Application Summary

Coly-Mycin S is used in pharmacokinetic studies to evaluate the effects of component contents in different Coly-Mycin S formulas on their clinical pharmacokinetics .

Methods of Application

The study involved the synthesis of Coly-Mycin S from colistin, formaldehyde, and sodium bisulfite . The complexity of the chemical structure of Coly-Mycin S results from the varying degree of modification of the amino groups during synthesis .

Results or Outcomes

The study concluded that the content of each component varies between batches . This understanding can help in optimizing the production process and improving the effectiveness of the drug .

Combatting Antibiotic Resistance

Application Summary

Coly-Mycin S is being used in studies to combat antibiotic resistance . With the rise of multidrug-resistant Gram-negative bacteria, Coly-Mycin S has become an important treatment option .

Methods of Application

Coly-Mycin S is administered intravenously to treat infections caused by multidrug-resistant bacteria . It’s particularly effective against carbapenem-resistant organisms, including Enterobacteriaceae and non-fermentative bacteria .

Results or Outcomes

Studies have shown that Coly-Mycin S has effective antibacterial activities on the carbapenem-resistant organism . It’s been found to be an important treatment option for severe infections .

Development of Improved Formulations

Application Summary

There is ongoing research on the development of improved Coly-Mycin S formulations . This research aims to optimize the drug’s effectiveness and reduce its toxicity .

Methods of Application

This involves laboratory-based research and clinical trials to test new formulations of Coly-Mycin S . The goal is to find a formulation that maximizes the drug’s effectiveness while minimizing its side effects .

Results or Outcomes

While this research is still ongoing, it holds the promise of leading to safer and more effective treatments for infections caused by multidrug-resistant bacteria .

Safety And Hazards

Zukünftige Richtungen

The increasing emergence of multidrug-resistant gram-negative bacteria and the lack of new antibiotics to combat them have led to the revival of polymyxins, an old class of antibiotics that includes colistin . This suggests that there may be increased use of Coly-Mycin S in the future to treat resistant infections.

Eigenschaften

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIWRHLZXQPFAD-LRYSGCCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102N16O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coly-Mycin S | |

CAS RN |

1264-72-8 | |

| Record name | Colistin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)